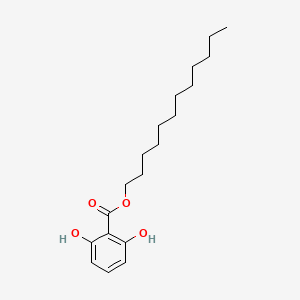

Dodecyl 2,6-dihydroxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dodecyl 2,6-dihydroxybenzoate: is an organic compound with the molecular formula C19H30O4 It is a derivative of 2,6-dihydroxybenzoic acid, where the hydrogen atom of the carboxyl group is replaced by a dodecyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dodecyl 2,6-dihydroxybenzoate typically involves the esterification of 2,6-dihydroxybenzoic acid with dodecanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: Dodecyl 2,6-dihydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Chemistry: Dodecyl 2,6-dihydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of polymers and other functional materials.

Biology: In biological research, this compound is studied for its potential antioxidant properties. The presence of hydroxyl groups makes it a candidate for scavenging free radicals and protecting cells from oxidative stress.

Medicine: this compound is investigated for its potential therapeutic applications. Its antioxidant properties may contribute to the development of drugs aimed at treating diseases associated with oxidative damage.

Industry: In the industrial sector, this compound is used as a surfactant and emulsifying agent. Its ability to reduce surface tension makes it valuable in the formulation of detergents, cosmetics, and other personal care products.

Mechanism of Action

The mechanism of action of Dodecyl 2,6-dihydroxybenzoate is primarily related to its antioxidant properties. The hydroxyl groups in the compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The ester group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

- 2,3-Dihydroxybenzoic acid

- 2,4-Dihydroxybenzoic acid

- 2,5-Dihydroxybenzoic acid

- 3,4-Dihydroxybenzoic acid

Comparison: Dodecyl 2,6-dihydroxybenzoate is unique due to the presence of the dodecyl ester group, which enhances its hydrophobicity and makes it more suitable for applications in non-polar environments. In contrast, other dihydroxybenzoic acids are more hydrophilic and may be better suited for aqueous environments. The specific positioning of the hydroxyl groups in this compound also contributes to its distinct chemical reactivity and biological activity.

Biological Activity

Dodecyl 2,6-dihydroxybenzoate (DDB) is an alkyl dihydroxybenzoate that has garnered attention for its biological activity, particularly in antimicrobial applications. This article reviews the biological activity of DDB, focusing on its mechanisms of action, effectiveness against various pathogens, and potential applications in agriculture and medicine.

Chemical Structure and Properties

This compound is an ester derived from 2,6-dihydroxybenzoic acid and dodecanol. Its structure allows for both hydrophilic and lipophilic interactions, which is significant for its biological efficacy. The presence of hydroxyl groups enhances its solubility in biological systems and contributes to its antimicrobial properties.

Antimicrobial Activity

Mechanism of Action:

Research indicates that DDB exhibits antimicrobial activity by disrupting bacterial cell membranes and inhibiting key metabolic processes. The compound's ability to permeabilize bacterial membranes has been demonstrated in studies involving various pathogens, including Escherichia coli and Xanthomonas citri.

Minimum Inhibitory Concentration (MIC):

The effectiveness of DDB against different bacterial strains is quantified through MIC values. For instance, studies have shown that DDB has a low MIC against several strains of Escherichia coli, indicating strong antibacterial activity. In a comparative study of alkyl dihydroxybenzoates, DDB was found to have a significant inhibitory effect on Xanthomonas citri, with an MIC value lower than 100 µg/mL .

Comparative Efficacy

A comparative analysis of various alkyl dihydroxybenzoates reveals that DDB is among the most effective compounds tested. The following table summarizes the MIC values of selected compounds against Xanthomonas citri:

| Compound | MIC (µM) |

|---|---|

| This compound | <100 |

| Heptyl 2,6-dihydroxybenzoate | 52 |

| Octyl 2,6-dihydroxybenzoate | 80 |

| Decyl 2,6-dihydroxybenzoate | 88 |

This data suggests that as the alkyl chain length increases, the antimicrobial activity generally improves, likely due to enhanced membrane penetration capabilities.

Case Studies

-

Inhibition of Xanthomonas citri :

A study demonstrated that DDB effectively delayed the exponential growth phase of Xanthomonas citri, a pathogen responsible for citrus canker. The compound showed a high percentage of membrane permeability disruption compared to nisin, a known antimicrobial agent . -

Activity Against MDR Strains :

Another research effort highlighted DDB’s potential against multidrug-resistant (MDR) strains of E. coli. The compound was found to inhibit bacterial growth significantly, suggesting its utility in developing new antimicrobial agents .

Biochemical Pathways

Research into the biochemical pathways involving 2,6-dihydroxybenzoate has revealed that it can be metabolized by certain bacteria through specific gene clusters. For example, the catabolism of γ-resorcylate (related to 2,6-dihydroxybenzoate) in Rhizobium sp. involves several enzymes that facilitate its breakdown and utilization as a carbon source . This metabolic flexibility may contribute to the ecological persistence and effectiveness of DDB in natural environments.

Properties

CAS No. |

910457-87-3 |

|---|---|

Molecular Formula |

C19H30O4 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

dodecyl 2,6-dihydroxybenzoate |

InChI |

InChI=1S/C19H30O4/c1-2-3-4-5-6-7-8-9-10-11-15-23-19(22)18-16(20)13-12-14-17(18)21/h12-14,20-21H,2-11,15H2,1H3 |

InChI Key |

DKANRATWNLBKOY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=C(C=CC=C1O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.